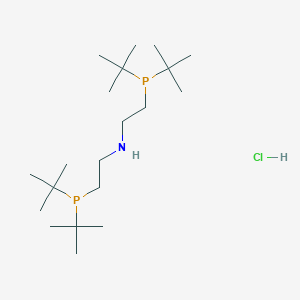

Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride: is a chemical compound with the molecular formula C20H46ClNP2. It is commonly used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes. The compound is known for its high purity and stability under inert atmosphere conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride typically involves the reaction of 2-(di-tert-butylphosphino)ethylamine with hydrochloric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product. The compound is then purified through recrystallization or other suitable methods to achieve high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then packaged under inert conditions to maintain its stability during storage and transportation .

化学反应分析

Types of Reactions: Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride primarily undergoes coordination reactions with transition metals. It can also participate in substitution reactions where the phosphine ligands are replaced by other ligands .

Common Reagents and Conditions:

Coordination Reactions: Typically involve transition metals such as palladium, platinum, and rhodium. The reactions are carried out under inert atmosphere conditions to prevent oxidation.

Substitution Reactions: Common reagents include halides and other nucleophiles that can replace the phosphine ligands.

Major Products: The major products of these reactions are metal complexes where this compound acts as a ligand, stabilizing the metal center and enhancing its catalytic properties .

科学研究应用

Chemistry: In chemistry, Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride is widely used as a ligand in homogeneous catalysis. It enhances the activity and selectivity of metal catalysts in various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .

Biology and Medicine: While its primary applications are in chemistry, the compound also finds use in biological research. It is used to study the interactions between metal complexes and biological molecules, providing insights into the mechanisms of metalloenzymes and other metalloproteins .

Industry: In industrial applications, this compound is used in the production of fine chemicals and pharmaceuticals. Its ability to stabilize metal catalysts makes it valuable in large-scale chemical synthesis processes .

作用机制

The mechanism by which Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that enhance the reactivity and selectivity of the metal catalysts. The phosphine groups in the compound donate electron density to the metal center, stabilizing it and facilitating various catalytic processes .

相似化合物的比较

- Bis(2-(diisopropylphosphino)ethyl)amine

- Bis(2-(diphenylphosphino)ethyl)amine

- Bis(2-(diadamantylphosphino)ethyl)amine

Comparison: Compared to similar compounds, Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride is unique due to its bulky tert-butyl groups. These groups provide steric hindrance, which can enhance the selectivity of the metal complexes it forms. Additionally, the compound’s stability under inert conditions makes it particularly valuable in sensitive catalytic processes .

生物活性

Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride (CAS No. 1326805-03-1) is a phosphine-based ligand that has garnered attention in the field of medicinal chemistry and coordination chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C20H46ClNP2

- Molecular Weight : 397.99 g/mol

- Purity : Typically high purity, suitable for laboratory and pharmaceutical applications.

- Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C to maintain stability .

The biological activity of bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride primarily stems from its role as a ligand in coordination complexes. Its ability to stabilize metal ions enhances the efficacy of various metal-based drugs, particularly in cancer therapy. The phosphine moieties facilitate interactions with biological targets, influencing cellular processes such as apoptosis and cell signaling pathways.

Case Studies

-

Anticancer Activity :

- A study evaluated the efficacy of bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride in combination with platinum-based drugs. Results indicated that this ligand significantly enhanced the cytotoxicity of cisplatin against various cancer cell lines, including ovarian and lung cancer cells. The mechanism involved increased cellular uptake of the metal complex and enhanced DNA binding affinity .

-

Neuroprotective Effects :

- Research involving animal models demonstrated that bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride exhibited neuroprotective properties against oxidative stress-induced neuronal damage. The ligand modulated intracellular signaling pathways, leading to reduced apoptosis in neuronal cells exposed to neurotoxic agents.

- Antimicrobial Properties :

Data Table: Summary of Biological Activities

Research Findings

Recent publications have focused on the synthesis and characterization of bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride and its derivatives. These studies emphasize the importance of ligand design in optimizing biological activity. For instance, modifications to the phosphine groups have been shown to alter the binding affinity for metal ions, thereby enhancing therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride has been extensively studied. Key findings include:

- Phosphine Substituents : The steric bulk of the tert-butyl groups influences the ligand's ability to coordinate with metal centers, impacting its biological activity.

- Chain Length : Variations in the ethylene chain length between phosphine groups have shown to affect both solubility and interaction with biological targets.

属性

IUPAC Name |

2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H45NP2.ClH/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12;/h21H,13-16H2,1-12H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORUJZNDMCQEGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46ClNP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。